molecular formula C7H9NO B1618719 1-Oxaspiro[2.4]heptane-2-carbonitrile CAS No. 36929-35-8

1-Oxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B1618719
CAS No.: 36929-35-8
M. Wt: 123.15 g/mol
InChI Key: GFCYZQVCDGGQOP-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.4]heptane-2-carbonitrile is a heterocyclic compound characterized by its unique spiro structure, which includes an oxygen atom and a nitrile group. This compound has a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol . Its structure and properties make it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of 2-chloroacetonitrile with cyclopentanone . The reaction conditions often include the use of a base to facilitate the formation of the spiro structure. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity. The synthetic route can be summarized as follows:

    Starting Materials: 2-chloroacetonitrile and cyclopentanone.

    Reaction Conditions: Use of a base (e.g., sodium hydroxide) to promote the reaction.

    Product Formation: Formation of the spiro compound with a nitrile group.

Chemical Reactions Analysis

1-Oxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The spiro structure may also influence its binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

1-Oxaspiro[2.4]heptane-2-carbonitrile can be compared with other spiro compounds and nitriles:

Properties

IUPAC Name

1-oxaspiro[2.4]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-7(9-6)3-1-2-4-7/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCYZQVCDGGQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338411
Record name 1-Oxaspiro[2.4]heptane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36929-35-8
Record name 1-Oxaspiro[2.4]heptane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1 M solution of potassium tert-butoxide in tert-butyl alcohol (184.4 mL, 184.4 mmol) is added slowly to a solution of chloroacetonitrile (10.8 mL, 167.6 mmol) and cyclopentanone (15.0 mL, 167.6 mmol) in anhydrous t-butyl alcohol (33 mL). The reaction is stirred at room temperature for 16 h. The mixture is filtered through diatomaceous earth, the solvent is removed, and the residue is diluted with water. The mixture is neutralized with 30% aq.sodium dihydrogen phosphate solution and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed. The residue is purified by flash chromatography over silica gel to obtain 14.1 g of the title compound as a colourless oil. 1H NMR (CDCl3) δ (ppm): 3.46 (s, 1H), 1.65-2.20 (m, 8H).
[Compound]
Name
solution
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0 (± 1) mol
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0 (± 1) mol
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10.8 mL
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15 mL
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33 mL
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184.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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